![molecular formula C24H14F6N2OS B2479626 N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide CAS No. 321430-21-1](/img/structure/B2479626.png)

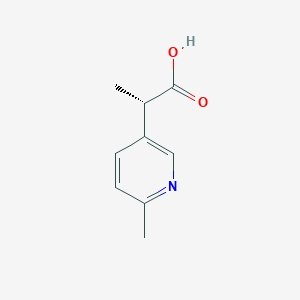

N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

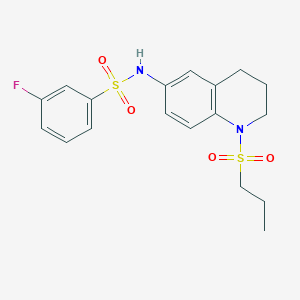

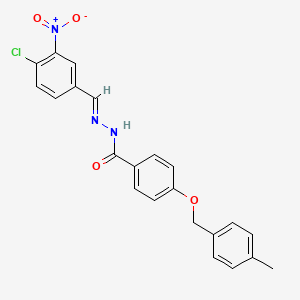

The compound you mentioned seems to be a complex organic molecule. It contains two phenyl rings, both substituted with a trifluoromethyl group, and a thiazole ring, which is a five-membered ring containing nitrogen and sulfur . It also contains an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

Again, without more specific information, it’s hard to predict the exact chemical reactions this compound might undergo. Its reactivity would depend on various factors, including the presence and position of functional groups, the conditions under which it’s stored or used, and the other compounds it’s exposed to .Scientific Research Applications

Anticancer Activity : A study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, closely related to the requested compound. These compounds showed moderate to excellent anticancer activity against different cancer cell lines, such as breast, lung, colon, and ovarian cancer, with some derivatives displaying higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Agents : Bikobo et al. (2017) synthesized derivatives of phenylamino-thiazole, which are structurally similar to the requested compound. These substances were tested for antimicrobial activity against various bacterial and fungal strains. Some molecules exhibited higher potency than the reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Fluorescence Characteristics : Zhang et al. (2017) studied N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. These compounds demonstrated excellent photophysical properties like large Stokes shift and solid-state fluorescence, which are valuable in fluorescence applications (Zhang et al., 2017).

Adenosine Receptors Selectivity : Inamdar et al. (2013) researched benzamide and furamide analogues linked to thiazole for their affinity to adenosine receptor subtypes. They identified compounds with potent and selective adenosine receptor ligands, which can be crucial in neurological and cardiovascular research (Inamdar et al., 2013).

Crystal Structure Studies : Suchetan et al. (2016) reported the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides. These studies are vital for understanding the molecular conformation and properties relevant in material science and drug design (Suchetan et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. For pharmaceutical compounds, this usually means how the compound interacts with specific proteins or other targets in the body . Without more information, it’s difficult to speculate on the mechanism of action of this compound.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14F6N2OS/c25-23(26,27)17-4-1-3-16(11-17)20-13-34-22(32-20)15-9-7-14(8-10-15)21(33)31-19-6-2-5-18(12-19)24(28,29)30/h1-13H,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOALOYAZNIFJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)

![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2479554.png)

![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)